1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-19-8-11(16-17-19)12(21)14-6-7-20-13(22)9-4-2-3-5-10(9)15-18-20/h2-5,8H,6-7H2,1H3,(H,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQFBKMESTJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning.
Mode of Action
This compound interacts with both AChE and BuChE, inhibiting their activity. This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site.
Biochemical Pathways
By inhibiting AChE and BuChE, this compound affects the cholinergic pathway. This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.
Pharmacokinetics
Its potent inhibitory activity against ache and buche suggests that it may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BuChE. This can potentially alleviate the symptoms of diseases characterized by reduced acetylcholine levels, such as Alzheimer’s disease.
Biological Activity
1-Methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034505-46-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with an indazole ring and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 348.4 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the indazole ring and subsequent acylation processes.
Anticancer Properties
Research indicates that derivatives of benzotriazine, including compounds similar to this compound, exhibit significant anticancer activities. For instance, certain benzotriazinone derivatives have shown effectiveness against various cancer cell lines by inhibiting cell growth and inducing apoptosis through mechanisms such as targeting specific receptors involved in cancer progression .
Antimicrobial Activity
Compounds containing the triazole moiety are known for their antimicrobial properties. In vitro studies have demonstrated that related triazole derivatives exhibit potent activity against a range of bacterial strains and fungi. This suggests that this compound may similarly possess antimicrobial effects .
Cholinesterase Inhibition
Recent studies have highlighted the potential of compounds with the 4-oxobenzo[d][1,2,3]triazin structure as cholinesterase inhibitors. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, derivatives have exhibited IC50 values significantly lower than standard inhibitors like donepezil .
Study on Anticancer Activity
A study synthesized various benzotriazine derivatives and evaluated their anticancer properties against HepG2 liver carcinoma cells. The most promising derivatives demonstrated strong binding affinities toward specific targets involved in cancer cell proliferation . This highlights the potential for this compound to be developed as an anticancer agent.
Study on Cholinesterase Inhibition
In another study focused on cholinesterase inhibition, a series of compounds were tested against AChE and BuChE. One compound demonstrated an IC50 value of 3.2 μM against BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease . This suggests that similar structural compounds may also exhibit significant cholinergic activity.
Data Table: Biological Activities Overview
Scientific Research Applications
Biological Applications
The biological applications of this compound are significant and varied:
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit broad-spectrum antimicrobial properties. For instance, studies have indicated that similar compounds can act as effective inhibitors against various bacterial strains, including those resistant to conventional antibiotics . The presence of the triazole moiety is crucial for this activity.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, its mechanism of action may involve the disruption of key metabolic pathways in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. For example, it has shown promise as a cholinesterase inhibitor with sub-micromolar IC50 values, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of similar compounds in various biological assays:
- Study on Antimicrobial Activity : A series of 4-oxobenzo[d][1,2,3]triazin derivatives were synthesized and evaluated for their antibacterial activity. Among these compounds, some displayed significant inhibition against Mycobacterium smegmatis, indicating their potential use in treating infections caused by resistant strains .
- Anticancer Evaluation : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell cycle progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several triazole-carboxamide derivatives documented in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:
Table 1: Structural Comparison of Key Triazole-Carboxamide Derivatives
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro): Compounds like 14e (4-nitrophenyl) exhibit higher melting points (131.0°C) compared to 14h (4-fluorophenyl, 118.0°C), suggesting enhanced crystallinity or stability due to strong dipole interactions . Halogenated Derivatives: Fluorophenyl-substituted compounds (e.g., 14h, 14i) show moderate melting points but high yields (≥93%), indicating synthetic accessibility . Heterocyclic Moieties: The target compound’s benzo-triazinone group may offer distinct π-stacking or hydrogen-bonding capabilities compared to benzoxazole or enamide-linked analogs .
Biological Activity: Antiproliferative activity is prominent in compounds with enamide chains (e.g., 14e, 14h) against lung cancer cells, likely due to interference with cellular signaling pathways .
Synthetic Feasibility :
- Yields for triazole-carboxamides range from 84–97% in the provided evidence, with microwave-assisted click chemistry commonly employed for triazole formation . The ethyl linker in the target compound may require specialized coupling reagents for efficient synthesis.
Research Findings and Trends
Physicochemical Properties :
- Melting Points : Correlate with molecular symmetry and substituent polarity. Nitro and bromo derivatives exhibit higher melting points (>130°C) than methoxy or fluorophenyl analogs .
- Solubility: Hydroxyethyl or ethoxy groups (e.g., in ) may improve aqueous solubility, whereas benzo-triazinone’s planar structure could reduce it in the target compound.
Structural Insights from Crystallography :
- Software like SHELXL and WinGX are critical for refining crystal structures of triazole derivatives, enabling precise determination of bond lengths and angles . For example, anisotropic displacement parameters in similar compounds reveal rigid triazole cores and flexible side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
